molecular formula C7H7N3O B10870397 2-methyl-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole

2-methyl-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole

Cat. No.: B10870397
M. Wt: 149.15 g/mol
InChI Key: KZAXTCPTSCNFCL-UHFFFAOYSA-N
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Description

2-Methyl-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole is a high-value chemical scaffold designed for medicinal chemistry and pharmacological research. This compound features a hybrid heterocyclic structure that integrates pyrrole and 1,3,4-oxadiazole pharmacophores, a combination recognized for producing significant biological activity . The 1,3,4-oxadiazole ring system serves as a versatile bioisostere for esters and carboxamides, which can enhance metabolic stability and improve the pharmacokinetic properties of lead compounds . This moiety is present in several commercial drugs and is investigated for a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects . Key Research Applications: - Antimicrobial Development: Pyrrole-ligated 1,3,4-oxadiazoles have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Acinetobacter baumannii . The structure-activity relationship (SAR) of these compounds indicates that the nature of the substituents on both the pyrrole and oxadiazole rings critically influences their antibacterial potency . - Anticancer Research: 1,3,4-Oxadiazole derivatives are explored as novel therapeutic agents in oncology. Their mechanism of action is multifaceted and includes the inhibition of key cancer-associated enzymes such as thymidylate synthase, telomerase, and histone deacetylases (HDAC) . - Chemical Synthesis & Tool Compound: This compound serves as a key synthetic intermediate for constructing more complex, polyheterocyclic architectures. Its structure is a valuable precursor in the development of potential lead compounds for high-throughput screening and SAR studies . Quality & Handling: Supplied as a high-purity solid for research applications. This product is intended for laboratory and research use only by trained professionals. It is not for diagnostic or therapeutic use, nor for administration to humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-5-9-10-7(11-5)6-3-2-4-8-6/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAXTCPTSCNFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

  • Ethanol vs. DMF : Ethanol favors cyclocondensation (75% yield), while DMF improves solubility for bulky pyrrole derivatives.

  • Reflux Duration : Extended reflux (8–12 h) enhances cyclization but risks decomposition of heat-sensitive intermediates.

Base Selection

  • KOH vs. NaOH : KOH in ethanol maximizes thione formation, whereas NaOH with DBDMH optimizes oxidative cyclization.

Analytical Characterization

Spectroscopic Data

  • IR : C═N stretches at 1642–1618 cm⁻¹ and N–H bands at 3256–3182 cm⁻¹.

  • ¹H NMR : Pyrrole protons resonate as multiplet at δ 6.78–8.11 ppm; methyl groups appear as singlets near δ 3.4–3.8 ppm.

  • Mass Spectrometry : Molecular ion peaks at m/z 337 (M⁺) confirm molecular weight.

Melting Points

  • 2-Methyl derivatives exhibit melting points between 106–108°C, consistent with crystalline stability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxadiazole derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may convert the oxadiazole ring into other heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with carboxyl or hydroxyl groups, while substitution reactions can introduce various alkyl or aryl groups onto the pyrrole ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-methyl-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole as an anticancer agent. For instance, derivatives of oxadiazoles have shown significant cytotoxic effects against various cancer cell lines, including glioblastoma. The mechanism often involves the induction of apoptosis in cancer cells through DNA damage pathways .

Case Study:
A study reported that synthesized oxadiazole derivatives exhibited notable cytotoxicity against the LN229 glioblastoma cell line. The compounds were further evaluated for their ability to induce apoptosis, demonstrating promising results in both in vitro and in vivo models .

Antimicrobial Properties

Compounds containing the oxadiazole moiety are known for their antimicrobial activities. Research indicates that this compound derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus15
Escherichia coli18
Candida albicans12

Agricultural Applications

The compound's potential as an insecticide has been explored in agricultural settings. Its ability to disrupt biological pathways in pests makes it a candidate for developing environmentally friendly pesticides.

Case Study:
Research demonstrated that certain oxadiazole derivatives exhibited insecticidal activity against common agricultural pests. These compounds showed effectiveness at low concentrations, suggesting they could be developed into sustainable pest control agents .

Material Science Applications

In material science, this compound is being investigated for its use in creating heat-resistant polymers and fluorescent materials. Its unique chemical structure allows for modifications that enhance thermal stability and optical properties.

Data Table: Properties of Modified Oxadiazole Polymers

Polymer TypeThermal Stability (°C)Fluorescence Emission (nm)
Oxadiazole-based Polymer>300450
Traditional Polymer<250400

Mechanism of Action

The mechanism by which 2-methyl-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole exerts its effects is often related to its ability to interact with biological macromolecules. It can bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

Electron-Withdrawing vs. Electron-Donating Groups
  • Diphenyl-1,3,4-oxadiazoles (XIV and XV) :
    • 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) and 5,2-bis(4-nitrophenyl)-1,3,4-oxadiazole (XV) exhibit potent CNS depressant activity (antidepressant, anticonvulsant, and antianxiety effects) due to electron-withdrawing nitro and chloro groups at C2 and C5. These groups enhance receptor binding via dipole interactions and π-stacking .
    • Comparison : The target compound’s pyrrole substituent (electron-donating) contrasts with these electron-withdrawing groups, suggesting divergent biological targets.
Heterocyclic Substituents
  • 2-(2,4-Dichlorophenyl)-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole (Compound 25) :
    • Exhibits α-glucosidase inhibition (IC50 = 3.23 ± 0.8 μM), outperforming the standard acarbose (IC50 = 378.2 ± 0.12 μM). The dichlorophenyl group likely enhances hydrophobic interactions, while the pyrrole contributes to hydrogen bonding .
    • Comparison : The target compound lacks the dichlorophenyl group, which may reduce enzyme affinity but improve selectivity for other targets.
Antimicrobial Activity
  • 5-(Naphthyloxymethyl)-1,3,4-oxadiazoles :
    • Compounds like 5-(2-naphthyloxymethyl)-1,3,4-oxadiazole-2(3H)-thione show moderate activity against Candida krusei (MIC = 64 mg/mL). The naphthyl group provides steric bulk for membrane disruption .
    • Comparison : The target compound’s pyrrole may offer improved solubility and antifungal specificity due to its planar structure.
Anticancer Activity
  • 1,3,4-Oxadiazole Derivatives with Hydroxyphenyl Groups: Derivatives such as 5-(2-hydroxyphenyl)-1,3,4-oxadiazole exhibit anticancer activity (IC50 = 24.14–40.12 μM), though less potent than standards (IC50 = 8.1 ± 0.11 μM) .
Muscle Relaxant and Anticonvulsant Activity
  • 5-[2-(Phenylthio)phenyl]-1,3,4-oxadiazole-2(3H)-one (Compound 13) :
    • Shows muscle relaxant activity comparable to diazepam in rotarod tests. The phenylthio group enhances blood-brain barrier penetration .
    • Comparison : The target compound’s pyrrole may limit CNS activity due to lower lipophilicity but could favor peripheral targets.

Structural and Pharmacokinetic Differences

Compound Substituents (C2/C5) Key Biological Activity Potency/IC50 Reference
Target Compound Methyl / Pyrrole Not explicitly reported N/A -
XIV 4-Chlorophenyl / 4-Nitrophenyl CNS Depressant High (no neurotoxicity)
XV 4-Nitrophenyl / 4-Nitrophenyl CNS Depressant High
Compound 25 2,4-Dichlorophenyl / Pyrrole α-Glucosidase Inhibition 3.23 ± 0.8 μM
5-(2-Naphthyloxymethyl)-oxadiazole Naphthyloxymethyl / Thione Antifungal (C. krusei) MIC = 64 mg/mL
Compound 13 Phenylthiophenyl / Oxadiazolone Muscle Relaxant Comparable to diazepam

Biological Activity

2-Methyl-5-(1H-pyrrol-2-yl)-1,3,4-oxadiazole, a member of the oxadiazole family, has garnered attention due to its diverse biological activities. This compound exhibits potential as an antimicrobial and anticancer agent, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial and cytotoxic properties, supported by data tables and recent research findings.

The chemical formula of this compound is C7H7N3OC_7H_7N_3O with a CAS number of 135830-23-8. Its structure features a pyrrole ring attached to the oxadiazole moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of 1,3,4-oxadiazole derivatives. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC 259230.480.48
Staphylococcus epidermidis ATCC 122280.4815.62
Escherichia coli ATCC 2592231.2562.50
Pseudomonas aeruginosa ATCC 27853>1000>1000

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration .

The compound exhibited strong bactericidal activity particularly against Staphylococcus epidermidis , with MIC values as low as 0.48 µg/mL. Other tested strains showed varying sensitivity, indicating that structural modifications could enhance efficacy against resistant strains.

Cytotoxicity Studies

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)Viability (%) at 50 µM
HeLa (Cervical Cancer)15.6370
A549 (Lung Cancer)10.3865
MCF-7 (Breast Cancer)12.5080

IC50: Half Maximal Inhibitory Concentration .

The results indicate that the compound possesses substantial cytotoxic effects against cancer cell lines, with IC50 values suggesting potent activity comparable to established chemotherapeutics like doxorubicin.

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes associated with cell proliferation and survival pathways in cancer cells. Specifically, it has been shown to inhibit enzymes such as thymidylate synthase and HDAC (Histone Deacetylase), which are critical for DNA synthesis and epigenetic regulation .

Case Studies

A study conducted on various derivatives of oxadiazoles highlighted the structure–activity relationship (SAR), indicating that modifications to the oxadiazole ring significantly influence both antimicrobial and anticancer activities . The incorporation of different substituents on the pyrrole or oxadiazole rings can enhance biological activity by improving binding affinity to target proteins.

Q & A

Basic Research Question

  • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include δ ~8.1–8.3 ppm (pyrrole protons) and δ ~160–170 ppm (oxadiazole carbons) .
  • HRMS : Exact mass calculation (e.g., C7H7N3O requires m/z 153.0534) ensures molecular integrity .
  • X-ray crystallography : Resolves ambiguity in regiochemistry and confirms planarity of the oxadiazole-pyrrole system .

How can computational models predict the ADME properties of this compound derivatives?

Advanced Research Question

  • Lipophilicity (LogP) : The oxadiazole ring reduces LogP (~1.2–1.8), enhancing hydrophilicity and solubility .
  • Metabolic stability : In silico tools (e.g., SwissADME) predict CYP450 interactions; the pyrrole moiety may undergo oxidation, requiring structural optimization .
  • Bioavailability : Molecular dynamics simulations suggest moderate membrane permeability due to the planar structure .

What strategies mitigate challenges in purifying 1,3,4-oxadiazole derivatives, particularly those with labile substituents?

Advanced Research Question

  • Chromatography : Reverse-phase HPLC with C18 columns (MeCN/H2O gradient) effectively separates polar impurities .
  • Crystallization : Use mixed solvents (e.g., EtOAc/hexane) to induce slow crystallization, avoiding thermal degradation .
  • Acid-base extraction : For hydrochloride salts (e.g., purity >95%), adjust pH to precipitate the free base .

How does the electronic nature of substituents on the pyrrole ring influence the compound’s bioactivity?

Advanced Research Question

  • Electron-donating groups (e.g., -OCH3) : Enhance antioxidant activity via radical scavenging but reduce enzyme inhibition efficacy .
  • Electron-withdrawing groups (e.g., -NO2, -Cl) : Improve anticancer activity by increasing electrophilicity and DNA intercalation potential .
    Experimental validation :
  • Synthesize analogs via Suzuki coupling or nucleophilic substitution.
  • Compare IC50 values across biological assays .

What are the limitations of microwave-assisted synthesis for scaling up 1,3,4-oxadiazole production?

Advanced Research Question

  • Energy efficiency : MAS reduces reaction time but requires specialized equipment for large batches .
  • Solvent constraints : Limited to solvents with high microwave absorption (e.g., DMF, ethanol).
  • Safety : Exothermic reactions demand precise temperature control to avoid decomposition .

How can researchers address discrepancies in <sup>13</sup>C NMR spectral data for oxadiazole derivatives?

Advanced Research Question

  • Solvent effects : DMSO-d6 vs. CDCl3 shifts oxadiazole carbon signals by ~2–3 ppm .
  • Tautomerism : Dynamic equilibrium between oxadiazole and open-chain forms may obscure peak assignments. Use variable-temperature NMR to confirm .

What in vitro models are most suitable for evaluating the compound’s neuroprotective potential?

Advanced Research Question

  • Cell lines : SH-SY5Y (neuroblastoma) for oxidative stress assays.
  • Targets : Glycogen synthase kinase-3β (GSK-3β) inhibition, validated via Western blotting and kinase activity assays .

How can structural modifications improve the metabolic stability of this compound?

Advanced Research Question

  • Block metabolic hotspots : Replace labile protons on the pyrrole ring with deuterium or fluorine .
  • Prodrug design : Introduce ester or amide prodrugs to enhance stability in hepatic microsomes .

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